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Compound of Interest

Compound Name: N-(2-bromophenyl)formamide

Cat. No.: B160853 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic signature of N-(2-
bromophenyl)formamide, a key intermediate in various synthetic applications. As direct

experimental spectra can be elusive, this document serves as a predictive reference for

researchers, scientists, and professionals in drug development, grounded in fundamental

spectroscopic principles and data from analogous structures. We will explore the anticipated

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Overview
N-(2-bromophenyl)formamide possesses a distinct structure featuring a formamide group

attached to a bromine-substituted benzene ring. This arrangement dictates a unique electronic

environment for each atom, which is directly reflected in its spectroscopic data. Understanding

this signature is paramount for reaction monitoring, quality control, and structural confirmation.
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Caption: Predicted major fragmentation pathways for N-(2-bromophenyl)formamide in EI-MS.

Experimental Protocol for MS Data Acquisition
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or

acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for separation prior to analysis.

Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization

(ESI) for LC-MS.

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap

to separate the ions based on their mass-to-charge ratio.

Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z

50 to 300.

Data Analysis: Identify the molecular ion peaks and major fragment ions. Compare the

observed isotopic pattern for bromine-containing fragments with the theoretical 1:1 ratio for

M and M+2 peaks.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the

structural confirmation of N-(2-bromophenyl)formamide. This guide, based on established

principles, offers a robust predictive framework for researchers to identify and characterize this

compound. The provided protocols represent best practices for acquiring high-quality,

reproducible data. When analyzing an unknown sample, a careful comparison of the

experimental data with these predicted values will enable a confident structural assignment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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